1,4-Dihydropyridine-3-carboxylic acid
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Overview
Description
1,4-Dihydropyridine-3-carboxylic acid is a derivative of 1,4-dihydropyridine, a significant class of pharmacologically active molecules. These compounds are known for their broad-spectrum biological applications, including their use as biomimetic reducing agents and in various pharmaceutical formulations . The carboxylic acid moiety adds further versatility, making it an integral part of physiological processes, food preservatives, and antimicrobial agents .
Preparation Methods
1,4-Dihydropyridine-3-carboxylic acid can be synthesized through various methods. One notable method involves the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines using magnesium and platinum electrodes in an undivided cell . This method has been shown to produce high yields and excellent resistance against various microbes . Another approach involves the Hantzsch reaction, which is a multi-component reaction that facilitates the synthesis of 1,4-dihydropyridines from readily available starting materials .
Chemical Reactions Analysis
1,4-Dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Industry: The compound is used in the production of food preservatives and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridine-3-carboxylic acid involves its interaction with voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By binding to and blocking these channels, the compound reduces the influx of calcium ions, thereby lowering blood pressure and exerting its antihypertensive effects .
Comparison with Similar Compounds
1,4-Dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Isradipine: Known for its use in treating high blood pressure and angina.
The uniqueness of this compound lies in its versatile chemical reactivity and broad-spectrum biological applications, which make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1,3-4,7H,2H2,(H,8,9) |
InChI Key |
MBELGTLJWJJGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CNC=C1C(=O)O |
Origin of Product |
United States |
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